![molecular formula C23H19N3O4S B2392659 Acetato de bencilo {[3,5-diciano-6-hidroxi-4-(2-metoxifenil)-4,5-dihidropiridin-2-il]sulfanil} CAS No. 375354-98-6](/img/structure/B2392659.png)
Acetato de bencilo {[3,5-diciano-6-hidroxi-4-(2-metoxifenil)-4,5-dihidropiridin-2-il]sulfanil}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a molecular formula of C23H19N3O4S and a molecular weight of 433.48 g/mol[_{{{CITATION{{{1{Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2 ...](https://www.smolecule.com/products/s2681085). This compound features a benzyl group attached to a sulfanylacetate moiety, which is further connected to a pyridine ring with multiple substituents, including cyano, hydroxy, and methoxy groups[{{{CITATION{{{_1{Benzyl {3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2 ...
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound's biological activities suggest its potential use in therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including infections and cancers.
Industry: In the chemical industry, Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring. Subsequent functionalization introduces the cyano, hydroxy, and methoxy groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Mecanismo De Acción
The mechanism by which Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets. The cyano and hydroxy groups can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound's lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Indole Derivatives: These compounds share structural similarities with Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate and exhibit similar biological activities.
Pyridine Derivatives: Other pyridine-based compounds with various substituents can have comparable properties and applications.
Propiedades
IUPAC Name |
benzyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-29-19-10-6-5-9-16(19)21-17(11-24)22(28)26-23(18(21)12-25)31-14-20(27)30-13-15-7-3-2-4-8-15/h2-10,17,21H,13-14H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQDEFBEBGEIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)

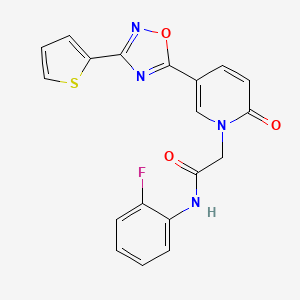
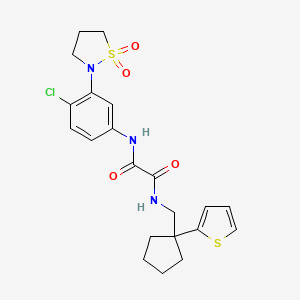

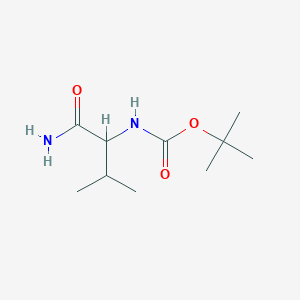
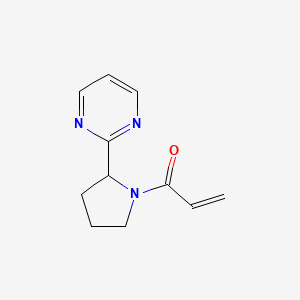
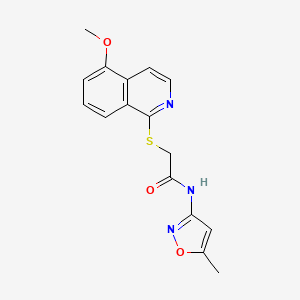
![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392593.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392594.png)
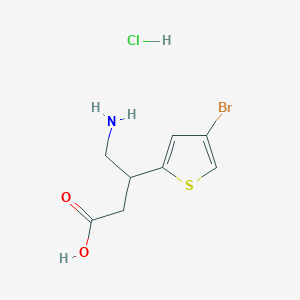
![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)
